1-(4-{[4-(2,4-Dichlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one
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Overview
Description
1-(4-{[4-(2,4-DICHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE is a complex organic compound that features a piperazine ring substituted with a 2,4-dichlorobenzyl group and a sulfonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[4-(2,4-DICHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorobenzyl chloride with piperazine to form 1-(2,4-dichlorobenzyl)piperazine . This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonylphenyl group. Finally, the pyrrolidinone ring is formed through cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[4-(2,4-DICHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring or the benzyl positions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
1-(4-{[4-(2,4-DICHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-{[4-(2,4-DICHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorobenzyl)piperazine: Shares the 2,4-dichlorobenzyl group but lacks the sulfonylphenyl and pyrrolidinone moieties.
1-(4-Methoxyphenyl)piperazine: Contains a methoxyphenyl group instead of the dichlorobenzyl group.
1-(2,3-Dichlorophenyl)piperazine hydrochloride: Similar structure with different substitution patterns on the benzyl group.
Uniqueness
1-(4-{[4-(2,4-DICHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonylphenyl group and the pyrrolidinone ring distinguishes it from other similar compounds, potentially leading to different reactivity and applications.
Properties
Molecular Formula |
C21H23Cl2N3O3S |
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Molecular Weight |
468.4 g/mol |
IUPAC Name |
1-[4-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C21H23Cl2N3O3S/c22-17-4-3-16(20(23)14-17)15-24-10-12-25(13-11-24)30(28,29)19-7-5-18(6-8-19)26-9-1-2-21(26)27/h3-8,14H,1-2,9-13,15H2 |
InChI Key |
YAMNGRZLUGHDOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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